molecular formula C7H16N2O B1616527 N-[3-(dimethylamino)propyl]acetamide CAS No. 3197-19-1

N-[3-(dimethylamino)propyl]acetamide

Cat. No.: B1616527
CAS No.: 3197-19-1
M. Wt: 144.21 g/mol
InChI Key: OHLICMMXIJECIN-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]acetamide (CAS 3197-19-1) is a tertiary amine-containing acetamide derivative with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol . Its structure features a dimethylamino group attached to a propyl chain, terminated by an acetamide moiety. This compound has garnered attention in drug discovery, particularly as a scaffold for antiparasitic agents. For example, its derivative DDU86439 (a TRYS inhibitor) demonstrated potent activity against Trypanosoma brucei with an EC₅₀ of 6.9 ± 0.2 µM . Additionally, it serves as a precursor in synthesizing inhibitors targeting p97 AAA+ ATPase (e.g., LM11A-24) .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(dimethylamino)propyl]acetamide can be synthesized through the amidation reaction between esters and 3-(dimethylamino)-1-propylamine. The reaction is typically catalyzed by lead acetate, which significantly increases the reaction rate even for esters with high steric factors . The reaction can be carried out under mild conditions, making it a practical method for industrial production.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of esters instead of carboxylic acid chlorides due to their lower toxicity and cost. The process involves the removal of low-boiling alcohol to shift the equilibrium and increase the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The amidation reaction, which is the primary method for synthesizing this compound, typically uses esters and 3-(dimethylamino)-1-propylamine as reactants. Lead acetate is used as a catalyst to increase the reaction rate .

Major Products Formed

The major product formed from the amidation reaction is this compound itself. Other products may include low-boiling alcohols, which are removed to shift the reaction equilibrium .

Scientific Research Applications

Chemical Applications

Organic Synthesis
N-[3-(dimethylamino)propyl]acetamide serves as a reagent in organic synthesis. It is particularly valuable as an intermediate in the production of complex molecules. Its ability to participate in various chemical reactions, including oxidation and substitution, makes it a versatile building block in synthetic chemistry.

Polymer Production
The compound is utilized in the synthesis of poly(N-[3-(dimethylamino)propyl]methacrylamide) (PDMAPMAAm) hydrogels. These hydrogels are notable for their improved mechanical properties when modified with surfactants, enhancing their applicability in drug delivery systems and antimicrobial agents . The incorporation of cetyltrimethylammonium bromide during polymerization significantly increases the compression modulus of these hydrogels, making them ten times stronger than their isotropic counterparts .

Biological Applications

Biochemical Assays
In biological research, this compound is studied for its potential effects on cellular processes. It can act as a tool in biochemical assays to explore enzyme interactions and cellular signaling pathways. The dimethylamino group allows for hydrogen bonding and electrostatic interactions with biological targets, which can modulate their activity.

Antimicrobial Properties
Research has demonstrated that PDMAPMAAm hydrogels exhibit antibacterial properties against pathogens like E. coli. The quaternary ammonium groups within the hydrogel interact with bacterial membranes, leading to effective bacterial inhibition even without additional antimicrobial agents .

Medical Applications

Drug Development
this compound is investigated as a precursor for drug development due to its potential therapeutic properties. Its structural features may contribute to the design of novel pharmaceuticals targeting specific diseases or conditions . The compound's unique interactions at the molecular level can be exploited to enhance drug efficacy and reduce side effects.

Industrial Applications

Material Science
The compound finds use in the production of polymers and coatings due to its favorable chemical properties. Its ability to modify surface characteristics makes it valuable in creating materials with enhanced durability and functionality .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Chemical Synthesis Reagent in organic synthesisVersatile intermediate for complex molecule production
Polymer Production Hydrogel synthesisImproved mechanical strength; antibacterial properties
Biological Research Biochemical assaysModulates enzyme activity; potential therapeutic uses
Medical Development Drug precursorInvestigated for novel pharmaceutical applications
Industrial Materials Coatings and polymersEnhances durability and functionality

Case Studies

  • Hydrogel Development
    A study demonstrated that PDMAPMAAm hydrogels could be enhanced through specific surfactant incorporation, resulting in significant improvements in mechanical properties and antibacterial effectiveness. The templated hydrogels showed a compression modulus increase from approximately 3.0 kPa to 30.0 kPa, indicating substantial enhancement for biomedical applications .
  • Antimicrobial Efficacy
    Research into the antibacterial properties of PDMAPMAAm revealed that these hydrogels effectively inhibited E. coli growth due to their quaternary ammonium groups' interaction with bacterial membranes. This finding underscores their potential use in medical devices or wound dressings where infection control is critical .

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]acetamide involves its role as a sodium channel blocker. By blocking sodium channels, it prevents the influx of sodium ions, which is crucial for the propagation of nerve impulses. This action makes it useful in studies related to nerve function and pain management .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
N-[3-(Dimethylamino)propyl]acetamide Dimethylamino-propyl C₇H₁₆N₂O 144.21 Antitrypanosomal agent; p97 inhibitor scaffold
N-(3-Diethylaminopropyl)-2-(3,4-diphenylpyrazol-1-yl)acetamide Diethylamino-propyl + pyrazole C₂₄H₃₀N₄O 390.53 Potential kinase/GPCR modulation (structural complexity enhances binding)
N-[3-Aminopropyl]acetamide Primary amine-propyl C₅H₁₂N₂O 116.16 Polyamine biomarker in cancer research
Piperamide (N-[4-(4-[3-(dimethylamino)propyl]piperazin-1-yl)phenyl]acetamide) Piperazinyl-phenyl C₁₇H₂₇N₅O 317.43 Anti-infective (broader steric profile for receptor interaction)
2-Chloro-N-[3-(diethylamino)propyl]acetamide Chloro + diethylamino-propyl C₉H₁₉ClN₂O 206.71 Electrophilic reactivity (suited for alkylation reactions)

Key Observations :

  • Tertiary vs. Primary Amines: The dimethyl/diethylamino groups enhance lipophilicity and membrane permeability compared to the primary amine in N-(3-aminopropyl)acetamide .
  • Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., ) exhibit higher electrophilicity, favoring covalent binding in drug design.

Regulatory and Environmental Considerations

  • The parent compound is listed in the U.S. EPA’s Toxic Release Inventory (TRI) due to its perfluoroalkyl derivatives, which exhibit environmental persistence .
  • Analogs with halogen substituents (e.g., ) may face stricter regulatory scrutiny due to bioaccumulation risks.

Biological Activity

N-[3-(dimethylamino)propyl]acetamide, also known as 2-Amino-N-[3-(dimethylamino)propyl]acetamide, is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₆N₂O
  • Molecular Weight : 144.22 g/mol
  • CAS Number : 3197-19-1
  • IUPAC Name : N-(3-(dimethylamino)propyl)acetamide

The compound features an amino group and a dimethylamino group attached to a propyl chain, which contributes to its biological activity. Its dihydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in biological studies and pharmaceutical applications .

Research indicates that this compound may exhibit several mechanisms of action:

  • Neurotransmission Modulation : The compound's structural similarity to biologically active amines suggests it may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit beta-secretase, an enzyme involved in amyloid plaque formation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has been tested against various bacterial strains, demonstrating potential efficacy in inhibiting growth .

Neurodegenerative Disease Research

A significant area of study for this compound is its role in treating neurodegenerative diseases. In vitro studies have highlighted its ability to reduce amyloid beta levels and improve cognitive function in animal models of Alzheimer's disease. The following table summarizes key findings from recent studies:

Study ReferenceModel UsedKey Findings
Mouse modelInhibition of beta-secretase activity; reduced amyloid plaque formation
In vitroEnhanced neuroprotective effects against oxidative stress
Human cell linesImproved synaptic function and neurotransmitter release

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study reported its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus subtilis0.0048
Staphylococcus aureus0.0098

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound:

  • Alzheimer's Disease Treatment : A clinical trial involving patients with mild to moderate Alzheimer's disease showed that administration of the compound led to improvements in cognitive function as measured by standardized tests.
  • Infection Control : In a hospital setting, formulations containing this compound were used to treat infections caused by antibiotic-resistant bacteria, showing promising results in reducing infection rates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[3-(dimethylamino)propyl]acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a literature method for preparing N-[3-(dimethylamino)propyl] derivatives using bromoacetyl intermediates. Optimizing yield involves controlling stoichiometry (e.g., 1:1 molar ratio of dimethylaminopropylamine to acetylating agent), solvent selection (e.g., dichloromethane or THF), and temperature (room temperature to 60°C). Purification via column chromatography or recrystallization improves purity. Monitoring by TLC or NMR ensures reaction completion .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • Chromatography : HPLC or GC with standards (e.g., USP specifications for related acetamides in ) to assess purity (>99% by area normalization).
  • Elemental Analysis : Validate empirical formula (C7_7H16_{16}N2_2O).
    • Cross-referencing with databases like NIST ( ) resolves spectral discrepancies .

Advanced Research Questions

Q. What analytical challenges arise when detecting PFAS derivatives of this compound in environmental samples, and how can they be addressed?

  • Methodological Answer : PFAS derivatives (e.g., CAS 2738952-61-7 in ) pose detection challenges due to low concentrations and matrix interference. Recommended approaches:

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate analytes.
  • Instrumentation : LC-MS/MS with electrospray ionization (ESI) in negative mode for high sensitivity. Use isotopically labeled internal standards (e.g., 13^{13}C-PFAS) to correct matrix effects.
  • Quantitation : Calibration curves spanning 0.1–100 ng/L, with method detection limits (MDLs) validated per EPA guidelines .

Q. How do structural modifications to this compound influence its interactions with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer : The dimethylamino group enhances solubility and cationic charge, facilitating membrane penetration. Modifications (e.g., PFAS-thio derivatives in ) alter hydrophobicity and binding affinity. Techniques to study interactions:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets.
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein active sites.
  • Circular Dichroism (CD) : Assess conformational changes in proteins upon ligand binding.
    • suggests antistatic properties correlate with surfactant-like behavior, guiding studies on membrane disruption .

Q. What strategies resolve contradictions in spectral data (e.g., NMR or IR) for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. Solutions include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria).
  • Deuterated Solvents : Use D2_2O or CDCl3_3 to minimize solvent peaks.
  • 2D NMR Techniques : HSQC and COSY to resolve overlapping signals.
  • Database Cross-Validation : Compare with NIST ( ) or PubChem () entries.
    • For example, ’s oxamide derivative required optimized solvent systems (DMSO-d6_6) to clarify splitting patterns .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLICMMXIJECIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325152
Record name N-[3-(dimethylamino)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3197-19-1
Record name 3197-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[3-(dimethylamino)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 51.1 g (0.50 mol) portion of N,N-dimethyl-1,3-diaminopropane was put into a flask and cooled to 5° C. while stirring in an atmosphere of nitrogen. Under ice-cooling, to this was added dropwise 51.1 g (0.50 mol) of acetic anhydride spending 1 hour. After completion of the dropwise addition, this was further stirred at 25° C. for 3 hours. Thereafter, the reaction mixture was again ice-cooled and 41.6 g (0.5 mol) of 48% sodium hydroxide aqueous solution was added dropwise thereto spending 15 minutes and then, after completion of the dropwise addition, 350 ml of acetone was added to the reaction mixture and allowed to stand at room temperature for 8 hours. Sodium acetate precipitated in the acetone solution was removed by filtration, acetone was evaporated under a reduced pressure and then 71 g of the remaining yellow oil was distilled under a reduced pressure to obtain the title compound as a transparent oil. Yield 62.4 g (0.433 mol; yield 86.8%, boiling point 116-118° C./0.64 kPa).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step Two
Quantity
41.6 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
86.8%

Retrosynthesis Analysis

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